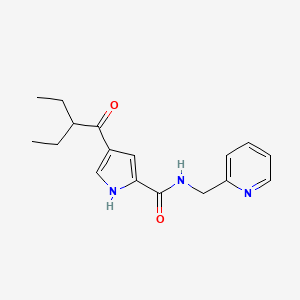
4-(2-ethylbutanoyl)-N-(2-pyridinylmethyl)-1H-pyrrole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
4-(2-ethylbutanoyl)-N-(2-pyridinylmethyl)-1H-pyrrole-2-carboxamide is a useful research compound. Its molecular formula is C17H21N3O2 and its molecular weight is 299.374. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 4-(2-ethylbutanoyl)-N-(2-pyridinylmethyl)-1H-pyrrole-2-carboxamide is a member of the pyrrole-2-carboxamide family, which has garnered attention for its potential biological activities, particularly in the context of antimicrobial and antitumor properties. This article synthesizes available research findings and data on the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
- Molecular Formula : C14H18N2O2
- Molecular Weight : 246.31 g/mol
- CAS Number : 439112-11-5
The biological activity of this compound is thought to be mediated through several mechanisms:
- Inhibition of Enzymatic Pathways : The compound has been shown to interact with specific enzymes involved in cellular processes, particularly those related to mycolic acid biosynthesis in Mycobacterium tuberculosis.
- Targeting Bacterial Resistance : It exhibits activity against drug-resistant strains of bacteria, which is critical in the fight against tuberculosis and other resistant infections.
- Cytotoxicity Profiles : Preliminary studies suggest that while the compound shows potent antimicrobial activity, it maintains a favorable cytotoxicity profile, indicating selectivity towards bacterial cells over human cells.
Structure-Activity Relationship (SAR)
Research indicates that modifications at various positions on the pyrrole ring significantly influence biological activity. Key findings include:
- Substituent Effects : The presence of electron-withdrawing groups on the pyrrole ring enhances anti-tuberculosis activity. For instance, compounds with halogenated phenyl groups demonstrated improved potency compared to their non-substituted counterparts .
- Role of Alkyl Chains : The 2-ethylbutanoyl group contributes to lipophilicity, aiding in membrane permeability and enhancing bioavailability .
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of this compound:
| Activity Type | Observed Activity | Reference |
|---|---|---|
| Anti-TB Activity | MIC < 0.016 μg/mL | |
| Cytotoxicity (IC50) | > 64 μg/mL | |
| Inhibition of MmpL3 | Potent against M. tb | |
| Metabolic Stability | Good with specific groups |
Case Study 1: Anti-Tuberculosis Efficacy
A study evaluated the efficacy of various pyrrole derivatives, including our compound, against Mycobacterium tuberculosis. The results indicated that compounds with bulky substituents significantly outperformed simpler structures in terms of both potency and selectivity .
Case Study 2: Cytotoxicity Assessment
In a cytotoxicity assessment using human cell lines, this compound exhibited low toxicity, suggesting a promising therapeutic window for further development in antimicrobial therapies .
Eigenschaften
IUPAC Name |
4-(2-ethylbutanoyl)-N-(pyridin-2-ylmethyl)-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-3-12(4-2)16(21)13-9-15(19-10-13)17(22)20-11-14-7-5-6-8-18-14/h5-10,12,19H,3-4,11H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCDQJWIHENBIBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)C1=CNC(=C1)C(=O)NCC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>44.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24819268 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














